molecular formula C16H15N3O2 B2974888 5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-27-6

5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2974888
CAS No.: 1021052-27-6
M. Wt: 281.315
InChI Key: WMUUTAHJJWRUPL-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit c-MET kinases, which are involved in carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-10-4-6-11(7-5-10)13-8-12(16(20)21)14-15(19-13)18-9(2)17-14/h4-8H,3H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUUTAHJJWRUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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